molecular formula C9H5F4N3O2 B13786541 6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole

6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole

Cat. No.: B13786541
M. Wt: 263.15 g/mol
InChI Key: ZVTHOKZXGQYNIT-UHFFFAOYSA-N
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Description

6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole is a synthetic organic compound characterized by the presence of a nitro group and a tetrafluoroethyl group attached to a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole typically involves the nitration of 2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 6-amino-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso compounds.

Scientific Research Applications

6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-nitro-1H-benzimidazole: Lacks the tetrafluoroethyl group, which may affect its chemical and biological properties.

    6-amino-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole:

Uniqueness

6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole is unique due to the presence of both the nitro and tetrafluoroethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H5F4N3O2

Molecular Weight

263.15 g/mol

IUPAC Name

6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole

InChI

InChI=1S/C9H5F4N3O2/c10-7(9(11,12)13)8-14-5-2-1-4(16(17)18)3-6(5)15-8/h1-3,7H,(H,14,15)

InChI Key

ZVTHOKZXGQYNIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(C(F)(F)F)F

Origin of Product

United States

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